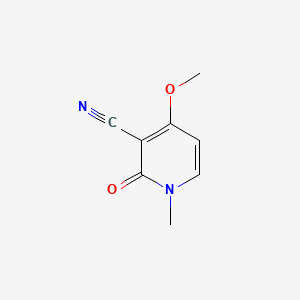![molecular formula C8H16BrNO B1680697 1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol CAS No. 76201-95-1](/img/structure/B1680697.png)
1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol
Descripción general
Descripción
1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol is a quaternary ammonium compound with a bicyclic structure. It is known for its versatile properties and unique structure, making it useful in various fields, including medical, environmental, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol typically involves the quaternization of 1-azabicyclo[2.2.2]octane with methylating agents. One common method is the reaction of 1-azabicyclo[2.2.2]octane with methyl iodide in an aprotic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves similar quaternization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The bromide salt form, this compound:bromide, is also commonly produced for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, often in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halides can yield various substituted derivatives .
Aplicaciones Científicas De Investigación
1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: It is explored for use in drug delivery systems due to its ability to interact with biological membranes.
Industry: It is used in the formulation of cleaning agents and disinfectants.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol involves its interaction with cellular membranes. The quaternary ammonium group allows it to disrupt membrane integrity, leading to cell lysis in microbial organisms. This makes it effective as an antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1-azoniabicyclo[2.2.2]octan-3-olbromide: A bromide salt form with similar properties and applications.
8-Azabicyclo[3.2.1]octane: A related bicyclic compound used in the synthesis of tropane alkaloids.
1-Alkyl-4-aza-1-azoniabicyclo[2.2.2]octane: Organometallic surfactants derived from this compound have varied hydrophobicity and are used in different applications.
Uniqueness
1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol stands out due to its unique bicyclic structure and quaternary ammonium group, which confer distinct chemical reactivity and biological activity. Its versatility in various fields of research further highlights its uniqueness.
Propiedades
IUPAC Name |
1-methyl-1-azoniabicyclo[2.2.2]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO/c1-9-4-2-7(3-5-9)8(10)6-9/h7-8,10H,2-6H2,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGVKUASZSWOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC(CC1)C(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16NO+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997548 | |
| Record name | 3-Hydroxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76201-95-1 | |
| Record name | Ro 5-5172 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076201951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















